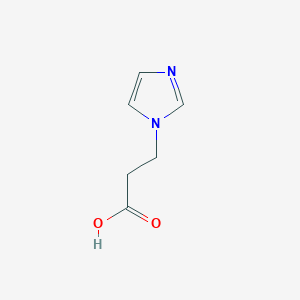

3-(1H-imidazol-1-yl)propanoic acid

Description

Historical Context and Early Academic Investigations of Imidazole (B134444) Derivatives

The study of imidazole and its derivatives dates back to the 19th century, with the first synthesis of imidazole itself achieved by German chemist Heinrich Debus in 1858. ijsrtjournal.com This discovery opened the door to extensive research into the chemistry and biological significance of this heterocyclic system. Early investigations revealed the presence of the imidazole ring in essential natural products like the amino acid histidine and purines, which form the building blocks of DNA. nih.gov This ubiquity in biological systems spurred further research into the pharmacological potential of imidazole-containing compounds.

Over the years, academic research has demonstrated that imidazole derivatives possess a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govisca.mejchemrev.com This versatility is attributed to the imidazole ring's ability to engage in various chemical interactions, such as hydrogen bonding and metal coordination, which are crucial for binding to biological targets like enzymes and receptors. ijsrtjournal.com The continuous exploration of imidazole derivatives has led to the development of numerous pharmaceuticals and has established the imidazole scaffold as a privileged structure in medicinal chemistry. isca.memdpi.com

Significance of Propanoic Acid Moieties in Bioactive Chemical Compounds

The propanoic acid moiety, a three-carbon carboxylic acid, is a significant structural component in a variety of bioactive molecules and plays a crucial role in several biochemical pathways. creative-proteomics.com As a short-chain fatty acid (SCFA), propanoic acid is involved in metabolic regulation, including glucose homeostasis and lipid metabolism. creative-proteomics.combiocrates.com It is produced in the human gut through the fermentation of dietary fibers by the microbiota and serves as an energy source for intestinal cells, contributing to gut health. creative-proteomics.com

In the realm of bioactive compounds, the propanoic acid group can influence a molecule's solubility, acidity, and ability to interact with biological targets. Its presence can facilitate transport across cell membranes and participation in metabolic processes. For instance, propanoic acid can be converted to succinyl-CoA and enter the citric acid cycle for energy production. wikipedia.org Furthermore, research has highlighted the role of propanoic acid as a signaling molecule, activating G protein-coupled receptors and modulating gene expression through epigenetic mechanisms. biocrates.com These diverse functions underscore the importance of the propanoic acid moiety in the design and activity of biologically active chemical compounds. nih.govsocccd.edu

Overview of Research Trajectories for 3-(1H-imidazol-1-yl)propanoic acid

Research on this compound has followed several key trajectories, primarily focusing on its synthesis and its role as a metabolite. One area of investigation has been the development of efficient synthetic methods for its preparation. For instance, it can be synthesized by the reaction of ethylene (B1197577) glycol and imidazole under acidic conditions. chembk.com Another reported synthesis involves the reaction of 3-bromopropanoic acid with methimazole. researchgate.net

A significant aspect of the research on this compound is its identification as a metabolite of histidine, found in human urine and feces. ebi.ac.uk This has led to studies exploring its connection to metabolic processes and certain health conditions. For example, elevated levels of imidazolepropionic acid have been observed in patients with intestinal disorders. ebi.ac.uk

More recently, research has expanded to include the synthesis and study of derivatives of this compound. These investigations aim to explore the potential of this scaffold in various applications, including the development of new therapeutic agents. For example, iridium complexes incorporating an imidazole-pyridone ligand derived from a similar structure have been synthesized and evaluated for their anticancer activity. mdpi.com The isotopic labeling of this compound with 13C has also been performed, providing a valuable tool for metabolic and mass spectrometry-based studies. sigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 18999-45-6 | chembk.com |

| Molecular Formula | C6H8N2O2 | chembk.comnih.gov |

| Molecular Weight | 140.14 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| Solubility | Soluble in water | nih.gov |

Propriétés

IUPAC Name |

3-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFNAZLYGOOSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383348 | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-45-6 | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 1h Imidazol 1 Yl Propanoic Acid

Established Synthetic Routes for 3-(1H-imidazol-1-yl)propanoic acid

The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of the bond between the imidazole (B134444) ring and the propanoic acid moiety.

Classical Organic Synthesis Approaches toward the Compound

One of the most direct and classical methods for the synthesis of this compound and its esters is the aza-Michael addition of imidazole to an acrylic acid derivative. This reaction involves the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the acrylate (B77674) system.

A notable example of this approach is the solvent- and catalyst-free reaction between imidazole and methyl acrylate. Heating a mixture of these two reagents provides methyl 3-(1H-imidazol-1-yl)propanoate, which can then be hydrolyzed to the desired carboxylic acid. This method is advantageous due to its simplicity and high atom economy.

Another classical approach involves the N-alkylation of imidazole with a 3-halopropanoic acid or its ester. For instance, reacting imidazole with 3-bromopropanoic acid or an ester like ethyl chloroacetate (B1199739) can yield the target compound. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. While conceptually straightforward, this method can sometimes lead to the formation of side products due to the reactivity of the starting materials.

The hydrolysis of the resulting ester, whether from a Michael addition or an N-alkylation, is a standard procedure to obtain the final this compound. This is typically achieved under acidic or basic conditions.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate Product | Final Product |

| Imidazole | Methyl acrylate | Aza-Michael Addition | Methyl 3-(1H-imidazol-1-yl)propanoate | This compound |

| Imidazole | 3-Bromopropanoic acid | N-Alkylation | - | This compound |

| Imidazole | Ethyl chloroacetate | N-Alkylation | Ethyl 3-(1H-imidazol-1-yl)propanoate | This compound |

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient and selective catalytic systems for reactions like the aza-Michael addition. Various catalysts have been explored to promote the addition of N-heterocycles, including imidazole, to α,β-unsaturated carbonyl compounds.

For the synthesis of precursors to this compound, catalysts such as N-methylimidazole have been shown to be effective in promoting the aza-Michael reaction between N-heterocycles and acrylates. wustl.edu This organocatalytic approach offers a milder and often more selective alternative to traditional base-catalyzed methods. wustl.edu

Enzymatic catalysis has also emerged as a powerful tool. For example, alkaline protease from Bacillus subtilis has been shown to catalyze the Michael addition of imidazole to acrylate esters in organic media, yielding N-substituted imidazole derivatives. hilarispublisher.com Similarly, Lipozyme TL IM from Thermomyces lanuginosus has been used as a catalyst for the same reaction, highlighting the potential of biocatalysis in this synthetic transformation. chemicalbook.com These enzymatic methods often provide high selectivity under mild reaction conditions. hilarispublisher.comchemicalbook.com

| Catalyst | Reaction Type | Substrates | Key Advantage |

| N-Methylimidazole | Aza-Michael Addition | N-heterocycles, α,β-unsaturated carbonyl compounds | High efficiency, rapid reaction times wustl.edu |

| Alkaline protease from Bacillus subtilis | Aza-Michael Addition | Imidazole, Acrylate esters | Biocatalytic, mild conditions hilarispublisher.com |

| Lipozyme TL IM from Thermomyces lanuginosus | Aza-Michael Addition | Imidazoles, Acrylates | Green, continuous flow potential chemicalbook.com |

Enantioselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, particularly those with a stereocenter at the α or β position of the propanoic acid chain, is of significant interest for applications in medicinal chemistry and materials science. While specific literature on the enantioselective synthesis of chiral analogs of this exact compound is limited, general strategies for the asymmetric synthesis of β-amino acids can be applied.

These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the enantioselective addition of nucleophiles to chiral imines or the use of chiral organocatalysts in Michael additions are common approaches. The development of chiral imidodiphosphoric acids as catalysts has shown promise in the enantioselective synthesis of various chiral molecules, and similar principles could potentially be adapted for the synthesis of chiral 3-(imidazolyl)propanoic acid derivatives. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind.

The solvent- and catalyst-free aza-Michael addition of imidazole to acrylates is a prime example of a green synthetic route. By eliminating the need for solvents and catalysts, this method reduces waste and energy consumption. The reaction often proceeds with high atom economy, meaning that a large proportion of the starting materials is incorporated into the final product.

Furthermore, the use of biocatalysts, such as enzymes, aligns with green chemistry principles. hilarispublisher.comchemicalbook.com Enzymatic reactions are typically performed under mild conditions (temperature and pressure) in aqueous or benign organic solvents, and the catalysts themselves are biodegradable. hilarispublisher.comchemicalbook.com The development of continuous flow microreactor systems for such enzymatic reactions further enhances their sustainability by improving efficiency and reducing waste. chemicalbook.com

Derivatization Strategies and Analogue Design of this compound

The structure of this compound offers several sites for derivatization, allowing for the design and synthesis of a wide range of analogs with potentially new or enhanced properties. The carboxylic acid group can be converted into esters, amides, or other functional groups. The imidazole ring itself can be further substituted, although this is often more challenging once the propanoic acid side chain is in place.

Incorporation of this compound into Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The this compound scaffold can be incorporated into peptidomimetic structures to introduce a unique combination of a flexible linker and a heterocyclic moiety.

As a β-amino acid analog, this compound can be used in peptide synthesis to create backbone-modified peptides. The imidazole side chain can mimic the side chain of histidine, a naturally occurring amino acid, while the β-amino acid nature of the backbone can induce specific secondary structures, such as turns and helices, in the resulting peptidomimetic. nih.gov

The synthesis of such peptidomimetics would typically involve the protection of the carboxylic acid group and the secondary amine of the imidazole ring (if necessary) before coupling it to other amino acids or peptide fragments using standard solid-phase or solution-phase peptide synthesis techniques. beilstein-journals.orgbachem.com The use of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) on the amino group is standard practice in peptide synthesis. nih.gov

Design and Synthesis of Isotopically Labeled this compound for Research

The synthesis of isotopically labeled compounds is a cornerstone of modern scientific research, enabling detailed investigation into metabolic pathways, reaction mechanisms, and quantitative analysis. google.comelsevier.com For this compound, isotopic labeling with stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for its use in a variety of advanced analytical techniques without the complications of radioactivity.

The design of a synthetic route for an isotopically labeled version of this compound depends on the desired label and its position within the molecule. Commercially available starting materials with isotopic labels are often the most efficient starting point. For instance, a ¹³C-labeled variant, specifically the 3-(1H-Imidazol-1-yl)propionate-1,2,3-¹³C₃ sodium salt, is available, indicating a synthesis where the propionate (B1217596) backbone is constructed from ¹³C-labeled precursors. sigmaaldrich.com

Research Findings:

A key available isotopologue is the ¹³C-labeled sodium salt. The specifications for this compound highlight the precision required for research applications.

| Property | Specification |

|---|---|

| Compound Name | 3-(1H-Imidazol-1-yl)propionate-1,2,3-¹³C₃ sodium salt |

| Empirical Formula | ¹³C₃C₃H₇N₂O₂Na |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity (CP) | ≥97% |

| Mass Shift | M+3 |

| Physical Form | Solid |

For the synthesis of deuterated variants, advanced chemoenzymatic strategies can be employed. nih.gov Such a method could involve the use of a lipase (B570770) enzyme for regioselective reactions, ensuring the isotopic label is placed at a specific position. For example, a synthetic strategy could be designed to introduce deuterium into the propanoic acid chain without affecting the imidazole ring. This approach combines the efficiency of chemical synthesis with the high specificity of biocatalysis to produce high-purity labeled compounds suitable for neutron scattering experiments or certain NMR studies. nih.gov

Functionalization of this compound for Supramolecular Chemistry Applications

The structure of this compound, containing both a hydrogen-bond-donating and -accepting imidazole ring and a carboxylic acid group, makes it an ideal building block (synthon) for supramolecular chemistry. This field focuses on creating large, ordered structures through non-covalent interactions like hydrogen bonding.

The imidazole and carboxylic acid moieties can interact to form robust and predictable hydrogen-bonded networks. Specifically, the carboxylic acid can deprotonate, and the imidazole can be protonated, leading to the formation of a zwitterion or an imidazolium (B1220033) carboxylate salt structure. These ionic interactions, combined with conventional hydrogen bonds, drive the self-assembly process. researchgate.net

Research Findings:

Studies on similar systems involving imidazole and carboxylic acids have elucidated the primary interactions that govern the formation of higher-order structures. These principles are directly applicable to this compound. The self-assembly is dominated by strong hydrogen bonds that create well-defined chains and layers. researchgate.net Weaker interactions then dictate how these layers stack to form a three-dimensional crystal lattice.

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Ionic N⁺-H···O⁻ | Strong hydrogen bond between a protonated imidazolium ring and a deprotonated carboxylate group. | Primary driving force for forming stable, charge-assisted hydrogen bonds; key to creating robust chains and layers. |

| O-H···O | Classic hydrogen bond between carboxylic acid groups. | Can lead to dimer formation or chain propagation, defining the primary connectivity within a layer. |

| N-H···O | Hydrogen bond between the imidazole N-H and a carboxylate oxygen. | Contributes to the formation of intersecting chains that build up a 2D network. |

| C-H···O | Weaker hydrogen bond between a C-H on the imidazole ring and a carboxylate oxygen. | Dominates the interactions between layers, influencing the final 3D packing of the crystal structure. |

The functionalization of this compound, for instance by creating its salt or co-crystallizing it with other molecules, allows for the engineering of crystal structures. By controlling these non-covalent interactions, it is possible to design materials with specific packing motifs and physical properties. The imidazolium cation, in particular, acts as a multidentate proton donor, forming multiple C−H···O bonds in addition to the stronger N−H···O bonds, which helps to create a highly organized and stable supramolecular architecture. researchgate.net

Biological Activity and Mechanistic Insights of 3 1h Imidazol 1 Yl Propanoic Acid

Investigation of Biochemical Properties and Interactions with Biological Systems

3-(1H-imidazol-1-yl)propanoic acid, a derivative of the non-essential amino acid histidine, is recognized for its versatile role in biochemical research and pharmaceutical development. chemimpex.com Its structure, featuring an imidazole (B134444) ring, facilitates interactions with various biological systems. chemimpex.com This compound is a known metabolite of histidine and has been identified in human urine and feces. ebi.ac.uk

The unique structural characteristics of this compound make it a valuable building block in the synthesis of more complex bioactive molecules. chemimpex.com Researchers utilize this compound in studies focused on enzyme activity and protein interactions, which provides a deeper understanding of metabolic pathways and cellular functions. chemimpex.com Its inherent stability and compatibility with diverse chemical environments have established it as a significant tool in medicinal chemistry. chemimpex.com

Mechanisms of Action within Cellular and Subcellular Contexts

The mechanisms through which this compound exerts its effects are multifaceted, involving interactions at the enzymatic and receptor levels, as well as influencing cellular signaling pathways.

The imidazole moiety of this compound is a key feature that allows it to participate in enzyme modulation. It has been investigated as a component in the design of various enzyme inhibitors. For instance, derivatives of this compound have been synthesized and evaluated for their anti-Candida activity, suggesting a potential mechanism involving the inhibition of enzymes crucial for fungal survival. mdpi.com Although direct inhibitory constants (Ki) or IC50 values for this compound itself are not extensively detailed in the provided context, its role as a structural scaffold for more potent inhibitors is evident. chemimpex.com

The imidazole ring present in this compound is a common motif in ligands that bind to various receptors. While specific receptor binding assays for this compound are not detailed, its structural similarity to other receptor-active compounds suggests potential interactions. For example, the structurally related α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known agonist for a specific class of glutamate (B1630785) receptors. emory.edunih.gov This suggests that the propanoic acid side chain, in combination with a heterocyclic ring system, can be a key determinant for receptor interaction. Further research is needed to elucidate the specific receptor binding profile of this compound.

A closely related metabolite, imidazole propionate (B1217596), which is formed by gut microbiota from histidine, has been shown to impair insulin (B600854) signaling. bevital.no This occurs through the activation of the mTORC1 pathway. bevital.no Given that this compound is also a histidine metabolite, it is plausible that it could influence similar signaling cascades. However, direct evidence of signaling pathway perturbations specifically induced by this compound is not yet well-documented. The study of such interactions remains an active area of research to understand its full biological impact.

Pharmacological Effects and Therapeutic Potential of this compound

The pharmacological potential of this compound is primarily explored through its use as a scaffold in the development of new therapeutic agents. chemimpex.com Its derivatives have shown promise in various pharmacological areas.

Notably, certain ester derivatives of related structures have demonstrated significant anti-Candida activity, in some cases exceeding the potency of established antifungal agents like fluconazole (B54011) and miconazole. mdpi.com This highlights the potential for developing new antifungal drugs based on the this compound framework.

Furthermore, the core structure is considered a valuable building block for pharmaceuticals targeting neurological disorders. chemimpex.com The ability of the imidazole ring to interact with biological targets is a key factor in enhancing the efficacy and specificity of these potential drugs. chemimpex.com While direct therapeutic applications of this compound are not yet established, its role as a precursor in drug discovery is significant.

| Derivative Type | Pharmacological Activity | Reference |

| Oxime Esters | Anti-Candida | mdpi.com |

| General Derivatives | Neurological Disorders | chemimpex.com |

Role of this compound as a Non-Coded Amino Acid in Peptide Research

As a β-amino acid derivative, this compound serves as a valuable non-coded amino acid in peptide research. nih.govresearchgate.net The incorporation of such non-natural amino acids into peptide chains can introduce unique structural and functional properties. These modifications can lead to peptides with enhanced stability, novel biological activities, and specific conformational preferences.

Its use as a building block extends to the synthesis of peptide-based materials. chemimpex.com The imidazole side chain can also function as a pH-sensitive linker in drug delivery systems, allowing for targeted release of therapeutic agents under specific physiological conditions. chemimpex.com The versatility of this compound as a non-coded amino acid opens up new avenues for the design of peptidomimetics and other peptide-based technologies.

Enhancing Proteolytic Resistance of Peptides through Incorporation of the Compound

A significant hurdle in the development of peptides as therapeutic agents is their inherent vulnerability to degradation by enzymes in the body, known as proteolysis. nih.gov This rapid breakdown limits their bioavailability and duration of action. To overcome this, researchers have explored the integration of non-coded amino acids, which are not part of the standard genetic code and can therefore hinder recognition by proteolytic enzymes. nih.govnih.gov

The non-coded amino acid 2-amino-3-(1H-imidazol-1-yl)propanoic acid, or [His*], was specifically designed and synthesized for this purpose. nih.gov Its incorporation into the backbone of ultrashort antimicrobial peptides serves as a protective measure against enzymatic cleavage. nih.gov

In a study evaluating the stability of these modified peptides, a peptide analog designated as P8, which contained the [His*] residue, demonstrated significant resistance to proteolysis when exposed to human serum. nih.govnih.gov This enhanced stability is a critical attribute, suggesting that the presence of the this compound structure within the peptide backbone effectively shields it from the degrading action of serum proteases, a crucial step towards developing viable peptide-based drugs. nih.govnih.gov

Table 1: Proteolytic Stability of a Peptide Containing [His]*

| Peptide ID | Key Modification | Outcome |

|---|

This table is based on findings related to the specific peptide P8, which was identified as a promising candidate due to its stability.

Impact on Antimicrobial Activity and Selectivity of Peptides Containing the Compound

The modification of peptides with 2-amino-3-(1H-imidazol-1-yl)propanoic acid ([His*]) not only enhances their stability but also has a pronounced effect on their primary biological function, such as antimicrobial activity. nih.gov The effectiveness of antimicrobial peptides is often linked to features like a net positive charge and the presence of specific amino acid types that facilitate interaction with and disruption of bacterial cell membranes. nih.gov

The introduction of the [His] residue, in conjunction with other modifications like the attachment of fatty acid chains (acylation) to the peptide's N-terminus, has been shown to improve the antimicrobial potency and selectivity of ultrashort AMPs. nih.gov Researchers synthesized various analogs of these AMPs, placing the [His] residue at different positions and using different lengths of acyl chains to fine-tune their biological activity. nih.gov

Table 2: Bioactivity of a Peptide Containing [His]*

| Peptide ID | Key Modifications | Observed Biological Activity |

|---|

This table highlights the improved bioactivity of peptide P8, which incorporates the non-coded amino acid.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-(1H-imidazol-1-yl)propanoic acid ([His*]) |

| Palmitoyl (C16) |

| Lauryl (C12) |

Applications in Medicinal Chemistry and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies of 3-(1H-imidazol-1-yl)propanoic acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies have provided critical insights for optimizing therapeutic efficacy.

Research on related imidazole-containing compounds has demonstrated that modifications to the imidazole (B134444) ring, the propanoic acid chain, and the addition of various substituents can dramatically alter the pharmacological profile. For instance, in a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole nucleus was found to be a key factor for enhancing antiviral potency against the Hepatitis C virus. mdpi.com Furthermore, the introduction of substituents like halogens (Cl, F, Br) or small alkyl and alkoxy groups (Me, OMe) on the coumarin (B35378) moiety substantially increased both potency and selectivity. mdpi.com

In another study focusing on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, SAR analysis revealed that the introduction of a hydroxyimino (-C=NOH) functional group, creating oxime derivatives, significantly boosted antiproliferative activity against lung cancer cells. mdpi.com This suggests that the electronic properties and hydrogen-bonding capacity of substituents play a crucial role in the bioactivity of propanoic acid derivatives. mdpi.com These findings highlight that even distal modifications to the core structure can have a profound impact on the molecule's interaction with its biological target.

A thorough SAR study on covalent inhibitors of p97/VCP ATPase, which utilized a scaffold containing an imidazole coupled to a benpropargylamide, led to the discovery of highly potent inhibitors. researchgate.net This underscores the value of systematic structural modifications in optimizing the inhibitory effects of imidazole-based compounds. researchgate.net

Rational Drug Design Utilizing the this compound Scaffold

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. nih.gov The this compound scaffold is an attractive starting point for such endeavors due to its synthetic tractability and its presence in known bioactive molecules. researchgate.netmdpi.com

The imidazole moiety itself is a well-established pharmacophore used in the design of compounds with a wide array of pharmacological applications, including anticancer agents. researchgate.net The propanoic acid side chain offers a handle for creating derivatives with altered solubility, polarity, and potential for new interactions with target proteins.

An example of rational design is the development of selective inhibitors for human carbonic anhydrase (hCA) isoforms IX and XII, which are transmembrane, tumor-associated enzymes. mdpi.com Researchers have designed and synthesized novel tri-aryl imidazole derivatives based on the recognition that the aryl imidazole scaffold is a promising framework for effective CA inhibitors. mdpi.com By modifying the substituents on the imidazole and aryl rings, it is possible to achieve high potency and selectivity for the target cancer-associated enzymes over other isoforms. mdpi.com

Computational methods, such as molecular docking and molecular dynamics simulations, are key components of rational drug design, allowing for the prediction of binding affinities and the optimization of drug candidates before their synthesis. nih.gov The this compound scaffold can be readily modeled in silico to explore its potential interactions with a variety of enzyme active sites or receptors, thereby accelerating the discovery of new lead compounds. nih.gov

Preclinical Efficacy Studies of this compound in Disease Models

While extensive preclinical data on the parent compound this compound is not widely published, studies on its derivatives and related imidazolepropionic acids provide insights into its potential therapeutic applications.

A derivative, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3- researchgate.netacs.orgnih.govtriazol-1-yl-propionic acid methyl ester, which shares a similar structural backbone, has been evaluated for its hepatic stability and selectivity as a CYP26 inhibitor. acs.org Such studies are a critical part of preclinical development, assessing the metabolic fate and potential off-target effects of a drug candidate.

The closely related metabolite, imidazolepropionic acid (3-(1H-imidazol-5-yl)propanoic acid), a microbial product of histidine metabolism, has been studied in the context of metabolic diseases. hmdb.cawikipedia.org In mice, imidazolepropionic acid was found to impair glucose tolerance and has been observed at elevated levels in the serum of individuals with pre-diabetes and type 2 diabetes. hmdb.ca These findings in animal models suggest that compounds based on the imidazolepropanoic acid structure could have significant effects on metabolic pathways.

Development of Novel Therapeutic Agents Based on this compound

The versatility of the this compound structure has led to its use in the development of a variety of novel therapeutic agents targeting different diseases.

One notable success is the creation of potent and selective inhibitors of retinoic acid 4-hydroxylase (CYP26), an enzyme implicated in cancer. acs.org A derivative, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3- researchgate.netacs.orgnih.govtriazol-1-yl-propionic acid methyl ester, emerged as a highly promising inhibitor with an IC50 value of 0.35 nM. acs.org Compounds from this series that effectively inhibited CYP26 also enhanced the biological activity of all-trans retinoic acid (ATRA), suggesting their potential as candidates for further development in cancer therapy. acs.org

The imidazole scaffold is a known component of various antimicrobial agents. While direct studies on the antimicrobial properties of this compound are limited, research on related structures highlights the potential of this chemical class. For instance, novel indolizine (B1195054) derivatives containing a pyrazolyl-imidazole-like structure have demonstrated potent antimicrobial efficiency against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans. researchgate.net This suggests that the incorporation of the this compound moiety into more complex molecules could yield novel antimicrobial agents.

The this compound scaffold has been explored for a multitude of other pharmacological applications, demonstrating its broad therapeutic potential.

Anticancer Activity: Beyond CYP26 inhibition, imidazole derivatives have been investigated as anticancer agents targeting various mechanisms. Some imidazole-2-thione derivatives tethered to acenaphthylenone have shown potent anticancer activity against breast cancer cell lines, acting as dual DNA intercalators and topoisomerase II inhibitors. researchgate.net Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have also been identified as promising scaffolds for developing novel anticancer candidates that target SIRT2 and EGFR. mdpi.comnih.gov Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to possess both anticancer and antioxidant properties. mdpi.com

Antiviral Activity: Derivatives of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide, designed as covalent inhibitors of p97/VCP ATPase, have exhibited strong antiviral activity against SARS-CoV-2 at non-toxic doses. researchgate.net

Carbonic Anhydrase Inhibition: As previously mentioned, tri-aryl imidazole derivatives have been rationally designed as selective inhibitors of carbonic anhydrase IX and XII, which are involved in tumor growth and metastasis. mdpi.com

Antioxidant Prodrugs: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid has been synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole. nih.gov This approach aims to deliver antioxidants directly to the site of reactive oxygen species production within the cell. nih.gov

The diverse range of biological activities associated with derivatives of this compound underscores its importance as a versatile scaffold in the ongoing quest for new and effective medicines.

Advanced Analytical and Computational Methodologies in 3 1h Imidazol 1 Yl Propanoic Acid Research

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable tools for the unambiguous identification and structural analysis of 3-(1H-imidazol-1-yl)propanoic acid and its derivatives. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are routinely used to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the imidazole (B134444) ring and the propanoic acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on standard chemical shift values and analysis of similar structures. The actual experimental values may vary depending on the solvent and other experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (imidazole) | ~7.5 | s | - |

| H-4 (imidazole) | ~7.0 | t | ~1.3 |

| H-5 (imidazole) | ~6.9 | t | ~1.3 |

| -CH₂- (adjacent to imidazole) | ~4.2 | t | ~7.0 |

| -CH₂- (adjacent to COOH) | ~2.8 | t | ~7.0 |

| -COOH | ~12.0 | s (broad) | - |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on standard chemical shift values and analysis of similar structures. The actual experimental values may vary depending on the solvent and other experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (imidazole) | ~137 |

| C-4 (imidazole) | ~129 |

| C-5 (imidazole) | ~120 |

| -CH₂- (adjacent to imidazole) | ~45 |

| -CH₂- (adjacent to COOH) | ~34 |

| -COOH | ~175 |

Mass Spectrometry Applications in Metabolite Identification of the Compound

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS is particularly valuable for identifying its metabolites in biological systems. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and structural elucidation of metabolic products.

The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint that can be used for its identification. Common fragmentation pathways may involve the loss of the carboxyl group (CO₂), cleavage of the propanoic acid side chain, and fragmentation of the imidazole ring. The availability of isotopically labeled standards, such as 3-(1H-imidazol-1-yl)propionate-1,2,3-¹³C₃ sodium salt, can greatly aid in tracking the metabolic fate of the compound and identifying its metabolites with high confidence. sigmaaldrich.com

Metabolite identification studies often involve comparing the mass spectra of samples from biological systems treated with the compound to control samples. nih.gov The appearance of new signals with specific mass-to-charge ratios (m/z) can indicate the formation of metabolites, which can then be structurally characterized by analyzing their fragmentation patterns (MS/MS).

Vibrational Spectroscopy (IR, Raman) for Conformational Studies of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching vibrations of the imidazole ring, and C-H stretching and bending vibrations of the alkyl chain and the imidazole ring. Changes in the position and shape of these bands can indicate different conformational states of the molecule in various environments.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule, such as the C-C backbone. By analyzing the vibrational spectra, researchers can gain insights into the preferred conformations of this compound in the solid state and in solution.

Chromatographic Separations and Purification Methodologies for Research on the Compound

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach for the separation of polar compounds like this compound. The choice of the stationary phase (e.g., C18) and the composition of the mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like formic acid or trifluoroacetic acid) are critical for achieving optimal separation.

Ion-exchange chromatography can also be employed, particularly for purifying the compound from samples containing other charged species. In this technique, a stationary phase with charged functional groups is used to separate molecules based on their net charge.

Gas chromatography (GC) may be applicable for the analysis of volatile derivatives of this compound, for instance, after esterification of the carboxylic acid group.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become powerful tools in chemical research, providing insights into the structure, properties, and reactivity of molecules at the atomic level. These methods are increasingly being applied to study this compound.

Molecular Docking and Dynamics Simulations for Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of this compound and for designing new derivatives with improved activity. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein to calculate the binding affinity and identify key interactions.

Molecular dynamics (MD) simulations provide a more dynamic view of the compound-target interaction. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon binding and provide a more detailed understanding of the stability and dynamics of the complex. These simulations are valuable for refining the results of molecular docking and for predicting the binding free energy of the compound to its target. While specific studies on this compound are not widely published, the methodologies have been successfully applied to related imidazole-containing compounds, demonstrating their potential in this area of research.

Quantum Chemical Calculations of Electronic Structure of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity, stability, and potential interactions with biological targets.

Although specific computational studies on this compound are not extensively documented, research on analogous imidazole-containing compounds demonstrates the utility of these methods. For instance, DFT calculations are commonly used to determine optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential surfaces.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Significance for this compound |

| Optimized Molecular Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. | Provides foundational information on bond lengths, bond angles, and dihedral angles, which influences how the molecule interacts with its environment. |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. A higher HOMO energy indicates a greater tendency to donate electrons. | Suggests the molecule's potential to act as an electron donor in chemical reactions or biological interactions. The imidazole ring is typically a key contributor to the HOMO. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital that can accept electrons. A lower LUMO energy indicates a greater ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack and its potential to act as an electron acceptor. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. | A crucial indicator of the molecule's chemical reactivity and electronic excitability. |

| Molecular Electrostatic Potential (MEP) Map | A visual representation of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with other molecules, including biological receptors. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid would be expected to be electron-rich regions. |

This table is a representation of the types of data that would be generated from quantum chemical calculations for this compound, based on standard computational chemistry practices.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules. While specific QSAR models for this compound are not readily found in published literature, the general methodology is widely applied to imidazole derivatives for various therapeutic areas, such as antifungal and antibacterial agents. nih.govwisdomlib.org

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), electronic parameters (e.g., partial charges).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.

Hypothetical QSAR Model for Antifungal Activity of this compound Derivatives:

To illustrate, a hypothetical QSAR study on a series of derivatives of this compound might yield an equation like the following:

pMIC = β₀ + β₁(logP) + β₂(Dipole) + β₃(ASA)

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration (a measure of antifungal activity).

logP represents the lipophilicity of the molecule.

Dipole is the molecular dipole moment, an electronic descriptor.

ASA is the solvent-accessible surface area, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

Example Data Table for a Hypothetical QSAR Study:

| Compound | pMIC (Experimental) | logP | Dipole (Debye) | ASA (Ų) | pMIC (Predicted) |

| Derivative 1 | 5.2 | 1.5 | 3.2 | 150 | 5.1 |

| Derivative 2 | 4.8 | 1.2 | 3.5 | 145 | 4.9 |

| Derivative 3 | 5.5 | 1.8 | 3.0 | 160 | 5.4 |

| Derivative 4 | 4.5 | 1.0 | 3.8 | 140 | 4.6 |

| This compound | Unknown | Calculable | Calculable | Calculable | Predictable |

This table is illustrative and does not represent actual experimental or calculated data for this compound and its derivatives. It serves to demonstrate the type of data used and generated in a QSAR study.

The predictive power of such a model would allow researchers to design new derivatives of this compound with potentially enhanced biological activity by optimizing their physicochemical properties as guided by the QSAR equation.

Future Research Horizons for this compound

The scientific community's growing interest in imidazole-containing compounds stems from their versatile chemical properties and wide-ranging biological activities. Within this class of molecules, this compound stands out as a compound with significant, yet largely untapped, potential. This article explores the future directions and emerging research avenues for this promising compound, focusing on the exploration of new biological targets, its application in advanced material science, the necessity for interdisciplinary collaborations, and the inherent challenges and opportunities in its research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1H-imidazol-1-yl)propanoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3-bromopropanoic acid and methimazole (1-methyl-1H-imidazole-2-thiol) in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Key conditions include maintaining anhydrous solvents, controlled temperature (60–80°C), and reaction times of 12–24 hours. Hydrolysis of intermediates, such as tert-butyl esters, using trifluoroacetic acid (TFA) and phenol can yield the final product .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry, particularly for distinguishing between N- and S-substituted products. Complementary techniques include H/C NMR (to verify proton environments and carbonyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can identify carboxylic acid O-H stretches (~2500–3000 cm) .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : The compound is classified as harmful (Xn) with risk phrases R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from oxidizing agents .

Q. Which analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is effective for purity analysis. Titration against NaOH can quantify carboxylic acid content. Differential scanning calorimetry (DSC) determines melting point consistency, while thin-layer chromatography (TLC) with silica plates and ethanol:ethyl acetate (1:1) eluent provides rapid purity checks .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of imidazole derivatives like this compound be resolved?

- Methodological Answer : Regioselectivity issues (e.g., undesired N-3 substitution instead of S-2 in methimazole) are mitigated by optimizing reaction stoichiometry and using polar aprotic solvents like DMF. Catalytic bases (e.g., KCO) enhance nucleophilicity at sulfur. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. What strategies improve the efficiency of copper-catalyzed N-arylation reactions involving this compound derivatives?

- Methodological Answer : Ligands such as 3-(diphenylphosphino)propanoic acid (L2) enhance catalytic activity in Cu-mediated N-arylation. Key parameters include NaOH as a base, DMSO as solvent, and temperatures of 80–100°C. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% .

Q. How is this compound utilized as an intermediate in antidiabetic drug development?

- Methodological Answer : The compound serves as a precursor for hepatoselective glucokinase activators (e.g., PF-04991532). Key steps include esterification to (S)-methyl 3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoate, followed by hydrolysis and conversion to acid chlorides for further functionalization .

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 85%) often arise from solvent purity, trace moisture, or catalyst aging. Reproduce methods with rigorously dried solvents and inert atmospheres (N/Ar). Systematic DOE (design of experiments) identifies critical variables (e.g., temperature, base strength) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.